![molecular formula C13H21N5O B104378 匹那西地单水合物 CAS No. 85371-64-8](/img/structure/B104378.png)
匹那西地单水合物
概述
描述
盐酸匹那西地是一种氰基胍类药物,以其打开 ATP 敏感性钾通道的能力而闻名,导致小动脉的周围血管扩张。 该化合物主要用作降压药,因为它能有效降低血压和外周阻力 .
科学研究应用
作用机制
盐酸匹那西地通过打开平滑肌细胞中的 ATP 敏感性钾通道发挥作用。这种作用导致细胞膜超极化,从而使血管平滑肌舒张,并随后发生血管扩张。 盐酸匹那西地的分子靶标包括钾通道本身,所涉及的途径主要与细胞内钾水平的调节有关 .
类似化合物:
米诺地尔: 另一种钾通道开放剂,用作降压药和促进毛发生长剂。
地亚佐昔: 一种钾通道开放剂,用于治疗低血糖症和高血压。
硝苯地尔: 具有血管扩张和抗心绞痛作用的钾通道开放剂.
比较:
盐酸匹那西地与米诺地尔: 盐酸匹那西地降压作用更强,但没有米诺地尔促进毛发生长的作用.
盐酸匹那西地与地亚佐昔: 这两种化合物都是有效的降压药,但地亚佐昔还用于控制低血糖症,而盐酸匹那西地没有这种作用.
盐酸匹那西地与硝苯地尔: 虽然这两种化合物都是钾通道开放剂,但硝苯地尔还具有硝酸盐样特性,使其能有效治疗心绞痛.
盐酸匹那西地以其对 ATP 敏感性钾通道的特异性作用及其强效的降压作用而脱颖而出,使其成为研究和临床环境中的一种有价值的化合物。
生化分析
Biochemical Properties
Pinacidil monohydrate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with ATP-sensitive potassium channels (KATP channels), which are found in the plasma membrane and mitochondria of cells . By opening these channels, pinacidil monohydrate facilitates potassium efflux, leading to hyperpolarization of the cell membrane and subsequent relaxation of vascular smooth muscle . This interaction is essential for its vasodilatory effects and its ability to reduce peripheral vascular resistance.
Cellular Effects
Pinacidil monohydrate exerts significant effects on various types of cells and cellular processes. In cardiac ventricular myocytes, it has been shown to stimulate the Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway . This stimulation helps in managing conditions such as hypertension, ischemia/reperfusion injury, and arrhythmia by abolishing early afterdepolarizations and delayed afterdepolarizations . Additionally, pinacidil monohydrate influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of KATP channels and associated signaling molecules .
Molecular Mechanism
The molecular mechanism of pinacidil monohydrate involves its action as a nonselective opener of ATP-sensitive potassium channels . By binding to these channels, pinacidil monohydrate induces potassium efflux, leading to hyperpolarization of the cell membrane and a reduction in intracellular calcium levels . This process results in the relaxation of vascular smooth muscle and a decrease in peripheral vascular resistance . Additionally, pinacidil monohydrate activates the NO/cGMP/PKG signaling pathway, further enhancing its cardioprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pinacidil monohydrate have been observed to change over time. The compound is rapidly absorbed after oral administration, with peak plasma levels occurring within 30 to 60 minutes . Its plasma half-life is approximately 30 minutes in rats, dogs, and humans . Long-term studies have shown that pinacidil monohydrate maintains its antihypertensive effects over extended periods, although some adverse effects such as headache, edema, and palpitations may occur . The stability and degradation of pinacidil monohydrate in laboratory settings are crucial for understanding its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of pinacidil monohydrate vary with different dosages in animal models. In normotensive, renal hypertensive, spontaneously hypertensive, and neurogenic hypertensive rats, as well as in anesthetized cats and dogs, pinacidil monohydrate dose-dependently decreases blood pressure by reducing total peripheral resistance and inducing reflex tachycardia . At higher doses, toxic or adverse effects such as severe hypotension and tachycardia may be observed . Understanding the dosage effects is essential for optimizing the therapeutic use of pinacidil monohydrate.
Metabolic Pathways
Pinacidil monohydrate is involved in several metabolic pathways, including its biotransformation to pinacidil-N-oxide . This metabolite is less potent than pinacidil monohydrate as an antihypertensive agent and exhibits significantly lower vasodilatory effects in vitro . The primary route of elimination for both pinacidil monohydrate and its metabolite is renal excretion . The interaction of pinacidil monohydrate with enzymes and cofactors involved in its metabolism is critical for understanding its pharmacokinetics and therapeutic potential.
Transport and Distribution
Pinacidil monohydrate is transported and distributed within cells and tissues through various mechanisms. It has a volume of distribution ranging from 1.1 to 1.4 L/kg and exhibits plasma protein binding of approximately 39% to 65% . The compound is rapidly absorbed after oral administration, with peak plasma levels occurring within 30 to 60 minutes . Understanding the transport and distribution of pinacidil monohydrate is essential for optimizing its therapeutic use and minimizing adverse effects.
Subcellular Localization
The subcellular localization of pinacidil monohydrate is primarily associated with its interaction with ATP-sensitive potassium channels in the plasma membrane and mitochondria . This localization is crucial for its activity and function, as it allows pinacidil monohydrate to modulate potassium efflux and intracellular calcium levels effectively . Additionally, the targeting signals and post-translational modifications that direct pinacidil monohydrate to specific compartments or organelles are essential for its therapeutic effects.
准备方法
合成路线和反应条件: 盐酸匹那西地的合成涉及 4-异硫氰酸吡啶与 3,3-二甲基-2-丁胺缩合形成硫脲中间体。然后用三苯基膦、四氯化碳和三乙胺的混合物处理该中间体,生成不对称的碳二亚胺。 最后,加入氰胺形成盐酸匹那西地 .
工业生产方法: 盐酸匹那西地的工业生产遵循类似的合成路线,但规模更大,确保高纯度和高产量。 该过程涉及对反应条件(如温度、压力和试剂浓度)的仔细控制,以优化生产效率并最大程度地减少杂质 .
化学反应分析
反应类型: 盐酸匹那西地会发生各种化学反应,包括:
氧化: 盐酸匹那西地可以被氧化形成匹那西地-N-氧化物,其降压作用较弱.
还原: 由于盐酸匹那西地结构稳定,还原反应不太常见。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
取代: 在温和条件下使用烷基卤化物和胺等试剂可以实现取代反应。
主要产物:
氧化: 匹那西地-N-氧化物。
相似化合物的比较
Minoxidil: Another potassium channel opener used as an antihypertensive agent and for hair growth stimulation.
Diazoxide: A potassium channel opener used to treat hypoglycemia and hypertension.
Nicorandil: A potassium channel opener with both vasodilatory and anti-anginal properties.
Comparison:
Pinacidil vs. Minoxidil: Pinacidil is more potent in terms of its antihypertensive effects but does not have the hair growth-stimulating properties of minoxidil.
Pinacidil vs. Diazoxide: Both compounds are effective antihypertensive agents, but diazoxide is also used to manage hypoglycemia, which is not a property of pinacidil.
Pinacidil vs. Nicorandil: While both compounds are potassium channel openers, nicorandil also has nitrate-like properties, making it effective in treating angina.
Pinacidil monohydrate stands out due to its specific action on ATP-sensitive potassium channels and its potent antihypertensive effects, making it a valuable compound in both research and clinical settings.
生物活性
Pinacidil monohydrate is a cyanoguanidine derivative primarily known for its role as an ATP-sensitive potassium channel opener. This compound has been extensively studied for its biological activity, particularly in the context of hypertension and other vascular conditions. The following sections will provide a detailed overview of its mechanisms, effects on various biological systems, and relevant case studies.
- Chemical Formula : CHNO
- Molecular Weight : 263.345 g/mol
- CAS Number : 85371-64-8
- IUPAC Name : (Z)-N'-cyano-N-(3,3-dimethylbutan-2-yl)-N''-(pyridin-4-yl)guanidine hydrate
Pinacidil acts by opening ATP-sensitive potassium channels located in the smooth muscle cells of blood vessels. This action leads to peripheral vasodilatation , which reduces peripheral vascular resistance and subsequently lowers blood pressure .
1. Antihypertensive Activity
Pinacidil has been primarily used as an antihypertensive agent. Studies have shown that it can effectively lower blood pressure in hypertensive models. For example, a transdermal drug delivery system (TDDS) using pinacidil was evaluated in hypertensive rats, demonstrating a significant reduction in blood pressure (37.96% decrease) over a 48-hour period .
2. Urodynamic Effects
In clinical settings, pinacidil's effects on bladder function have been investigated. A double-blind crossover study involving men with bladder outlet obstruction found that pinacidil did not significantly improve urodynamic variables such as urinary flow or frequency, although it did lead to a decrease in standing blood pressure . This suggests that while pinacidil may affect vascular dynamics, its efficacy in treating bladder instability is limited.
3. Anticonvulsant Properties
Recent studies have explored the potential anticonvulsant effects of pinacidil. In animal models, it was shown to reduce seizure activity induced by pentylenetetrazole (PTZ) and pilocarpine. Behavioral assessments indicated that doses of 5 and 10 mg/kg resulted in significant changes in anxiety-related behaviors, suggesting potential applications in neurological disorders .
Case Studies and Research Findings
属性
IUPAC Name |
1-cyano-2-(3,3-dimethylbutan-2-yl)-3-pyridin-4-ylguanidine;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5.H2O/c1-10(13(2,3)4)17-12(16-9-14)18-11-5-7-15-8-6-11;/h5-8,10H,1-4H3,(H2,15,16,17,18);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJCNBBHEVLGCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60560-33-0 (anhydrous) | |
Record name | Pinacidil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085371648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4045682 | |
Record name | Pinacidil monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49681802 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
85371-64-8 | |
Record name | Guanidine, N-cyano-N′-4-pyridinyl-N′′-(1,2,2-trimethylpropyl)-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85371-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pinacidil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085371648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pinacidil monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pinacidil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PINACIDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B0ZZH8P2W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Pinacidil Monohydrate as an antihypertensive agent?
A1: Pinacidil Monohydrate is a direct-acting vasodilator, meaning it relaxes the smooth muscle in blood vessels to lower blood pressure. Unlike other vasodilators like Minoxidil and Hydralazine, Pinacidil Monohydrate does not require metabolic activation or indirect effects to exert its antihypertensive activity []. It achieves this by inhibiting the contractile responses of arterial and other smooth muscle, leading to decreased total peripheral resistance and a subsequent decrease in blood pressure []. This effect is independent of the endothelium and does not involve calcium channel blockade, cyclooxygenase activation, or adenosine formation [].
Q2: How is Pinacidil Monohydrate absorbed and metabolized in the body?
A2: Pinacidil Monohydrate is rapidly and almost completely absorbed after oral administration, reaching peak plasma levels within 30 to 60 minutes [, ]. The bioavailability in rats is around 80%, suggesting a first-pass effect in this species []. The primary route of elimination is renal excretion, with about 80-90% of the administered dose excreted within 24 hours []. The major metabolite in rats, dogs, and humans is Pinacidil-N-oxide, which exhibits significantly lower antihypertensive potency compared to the parent drug [].
Q3: Are there any transdermal delivery systems being researched for Pinacidil Monohydrate?
A3: Yes, researchers are exploring transdermal drug delivery systems for Pinacidil Monohydrate as a potential alternative to oral administration [, , , ]. Studies have investigated the use of polymeric films composed of Eudragit RL 100 and polyvinyl acetate for this purpose []. These films demonstrated promising results in terms of drug release and skin permeation, suggesting their potential for developing a matrix-type transdermal therapeutic system for Pinacidil Monohydrate [].
Q4: What are the advantages of developing a transdermal delivery system for Pinacidil Monohydrate?
A4: Transdermal delivery systems offer several potential advantages compared to oral administration, including:
- Sustained drug release: This could lead to more consistent blood pressure control with a single application []. One study showed that a single transdermal patch application effectively controlled hypertension in rats for 48 hours [].
- Improved patient compliance: Transdermal patches can enhance patient adherence to medication regimens due to their ease of use and less frequent dosing compared to oral formulations [].
- Reduced side effects: By bypassing the first-pass metabolism in the liver, transdermal delivery may minimize some systemic side effects associated with oral Pinacidil Monohydrate administration [].
Q5: What analytical methods are used to quantify Pinacidil Monohydrate in biological samples?
A5: A validated high-performance liquid chromatography (HPLC) method has been developed for the quantification of Pinacidil Monohydrate in human plasma []. This method utilizes a C18 column with acetonitrile-water-triethylamine as the mobile phase and Pinacidil Monohydrate as the internal standard []. It provides sensitive detection with a limit of quantification of 20 ng/mL and demonstrates good accuracy, precision, and recovery [].
Q6: What is the significance of studying the structure-activity relationship (SAR) of Pinacidil Monohydrate?
A6: Understanding the SAR of Pinacidil Monohydrate is crucial for designing new analogs with improved pharmacological properties. By investigating how structural modifications impact the compound's activity, potency, and selectivity, researchers can develop novel antihypertensive agents with potentially enhanced efficacy and reduced side effects. While the provided abstracts don't directly delve into specific SAR studies, they lay the groundwork by characterizing the drug's activity and pharmacokinetic profile [, ]. This information can serve as a foundation for future SAR investigations.
Q7: What are the future research directions for Pinacidil Monohydrate?
A7: Future research on Pinacidil Monohydrate could focus on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。